N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
The compound contains several functional groups including a tetrahydronaphthalene, a thiazole, and a benzothiazole. Tetrahydronaphthalene is a polycyclic aromatic hydrocarbon made of two fused cyclohexane rings . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Benzothiazole consists of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydronaphthalene core, followed by the introduction of the thiazole and benzothiazole rings. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene core would provide a rigid, three-dimensional structure, while the thiazole and benzothiazole rings would introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the thiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications
- Researchers have investigated derivatives of this compound for antiviral properties. For instance:
- 4,5,6,7-Tetrahydro-2-(1H-indol-3-yl)thiazolo[5,4-d]thiazole-7-carboxamide derivatives were screened for anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains .
Antiviral Activity
Anti-HIV Activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-19(20-22-16-7-3-4-8-18(16)27-20)24-21-23-17(12-26-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHIOYTAJJIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
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